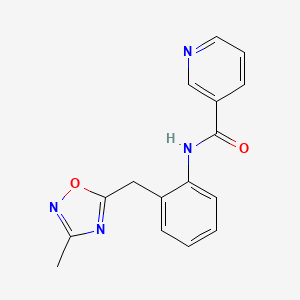
N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication. Nicotinamide itself is a natural product widely found in plants and animals and serves as a precursor for the synthesis of various bioactive compounds .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds are often studied to optimize their efficacy. For example, the SAR study of novel N-(arylmethoxy)-2-chloronicotinamides revealed that certain substitutions on the aryl ring could lead to excellent herbicidal activity . Similarly, the SARs for NNMT inhibitors were developed to understand the essential chemical features that drive protein-ligand intermolecular interactions and inhibition .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. For instance, upon acid activation, N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides are converted into their active forms, which inhibit gastric H+/K(+)-ATPase . This demonstrates the reactivity of such compounds under physiological conditions and their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, compound 8b from the series of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides showed potent inhibitory activities and was more stable at neutral and weakly acidic pH than other proton pump inhibitors . This stability is an important physical property that contributes to the compound's potential as a medication.
Wissenschaftliche Forschungsanwendungen
Antiinfektive Mittel
1,2,4-Oxadiazole, die Teil der Struktur der Verbindung sind, wurden als Antiinfektiva mit antibakteriellen, antiviralen und antileishmanialen Aktivitäten synthetisiert . Sie werden in vielen derzeit vermarkteten Medikamenten eingesetzt .
Antitrypanosomale Aktivität
Die wahrscheinliche Wirkungsweise der Verbindung gegen Trypanosoma cruzi Cystein-Protease Cruzain wurde mithilfe von molekularem Docking untersucht, gefolgt von der Bewertung der Zytotoxizität und der antitrypanosomalen Aktivität .
Antibakterielle Wirkungen auf Xanthomonas Oryzae
Einige 1,2,4-Oxadiazol-Derivate, darunter diese Verbindung, zeigten starke antibakterielle Wirkungen auf Xanthomonas oryzae pv. oryzae (Xoo) mit EC50-Werten, die denen von Bismersthiazol (BMT) und Thiodiazol-Kupfer (TDC) überlegen sind .
Antibakterielle Fähigkeit gegen Xanthomonas Oryzae pv. Oryzicola
Die Verbindung zeigte eine ausgezeichnete antibakterielle Fähigkeit gegen Xanthomonas oryzae pv. oryzicola (Xoc) mit EC50-Werten, die besser sind als die von BMT und TDC .
Moderate antibakterielle Wirkungen auf Reis-Bakterienblattbrand
Die Verbindung zeigte moderate antibakterielle Wirkungen auf Reis-Bakterienblattbrand .
Potenzial für SAR und Aktivitätspotenzial
Die Verbindung hat zusammen mit anderen 1,2,4-Oxadiazolen Potenzial für Struktur-Aktivitäts-Beziehungen (SAR) und Aktivitätspotenzial .
Versprechendes Ziel für den Wirkmechanismus
1,2,4-Oxadiazole, einschließlich dieser Verbindung, sind vielversprechende Ziele für den Wirkmechanismus in der Arzneimittelforschung .
Vielseitigkeit in der Arzneimittelforschung
Die Synthese von stickstoff- und sauerstoffhaltigen Gerüsten wie 1,2,4-Oxadiazolen hat aufgrund ihrer Vielseitigkeit im Arsenal der Arzneimittelforschung an Bedeutung gewonnen .
Wirkmechanismus
Target of Action
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are microorganisms that cause infectious diseases, including bacteria, viruses, and parasites .
Mode of Action
It is known that the 1,2,4-oxadiazole motif in the compound structure plays a crucial role in its anti-infective activity . This motif possesses hydrogen bond acceptor properties, which may facilitate the interaction with the target .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can act as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound might interfere with the carbonic anhydrase pathway, affecting the hydration of carbon dioxide and the dehydration of bicarbonate, which are crucial processes in many physiological functions .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound structure might influence its pharmacokinetic properties, as oxadiazoles are known to possess good bioavailability .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that the compound might lead to the death or inhibition of the growth of the targeted microorganisms .
Action Environment
The action, efficacy, and stability of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s ionization state, which can influence its interaction with the target and its absorption and distribution in the body . Furthermore, the presence of other substances, such as proteins or other drugs, might also affect the compound’s action .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide are largely determined by its oxadiazole ring. Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, antitumor, antiviral, antioxidant, and more
Cellular Effects
Oxadiazole derivatives have been reported to exhibit anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives are known to undergo various metabolic transformations, including hydroxylation and conjugation with sulfate
Eigenschaften
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEBXUYVGBWKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
![[(2S)-2-aminopropyl]dimethylamine](/img/structure/B2547777.png)
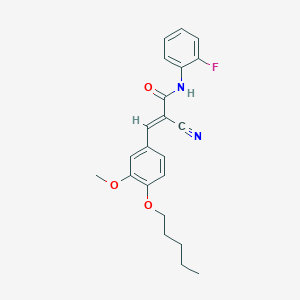

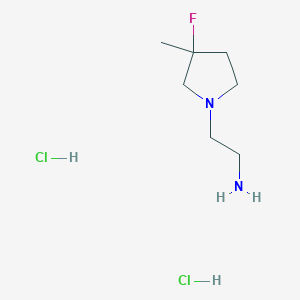
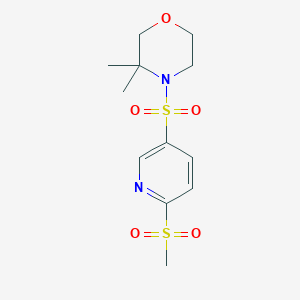
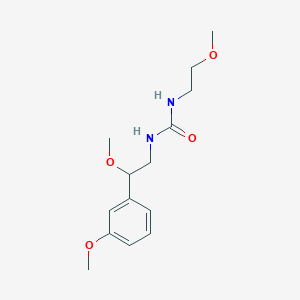
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)
